(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with acetylphenyl and thiophenylmethylene substituents, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-acetylphenyl isothiocyanate with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anti-inflammatory, and anticancer activities. Studies have indicated that it can inhibit the growth of various bacterial and fungal strains, reduce inflammation in animal models, and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits antimicrobial and anti-inflammatory activities.
2-Thioxothiazolidin-4-one: Similar structure but lacks the acetylphenyl and thiophenylmethylene substituents.
Uniqueness
(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the acetylphenyl group enhances its lipophilicity, while the thiophenylmethylene group contributes to its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-3-(4-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S3/c1-10(18)11-4-6-12(7-5-11)17-15(19)14(22-16(17)20)9-13-3-2-8-21-13/h2-9H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYLUFSGWUGII-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.